N-Desmethylzopiclone N-Desmethylzopiclone N-Desmethylzopiclone belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. N-Desmethylzopiclone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylzopiclone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylzopiclone is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 59878-63-6
VCID: VC20782975
InChI: InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2
SMILES: C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula: C₁₆H₁₆Cl₂N₆O₃
Molecular Weight: 374.78 g/mol

N-Desmethylzopiclone

CAS No.: 59878-63-6

Cat. No.: VC20782975

Molecular Formula: C₁₆H₁₆Cl₂N₆O₃

Molecular Weight: 374.78 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethylzopiclone - 59878-63-6

Specification

Description N-Desmethylzopiclone belongs to the class of organic compounds known as cyclopyrrolones. Cyclopyrrolones are compounds belonging to a family of pyridin-2-ylpyrrole based chemicals. The pyrrole is usually fused to a benzene, pyrimidine, or dithiin. N-Desmethylzopiclone is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylzopiclone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desmethylzopiclone is primarily located in the cytoplasm.
CAS No. 59878-63-6
Molecular Formula C₁₆H₁₆Cl₂N₆O₃
Molecular Weight 374.78 g/mol
IUPAC Name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] piperazine-1-carboxylate
Standard InChI InChI=1S/C16H15ClN6O3/c17-10-1-2-11(21-9-10)23-14(24)12-13(20-4-3-19-12)15(23)26-16(25)22-7-5-18-6-8-22/h1-4,9,15,18H,5-8H2
Standard InChI Key CGSFZSTXVVJLIX-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Canonical SMILES C1CN(CCN1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl

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